4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol
Description
4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol is a benzimidazole derivative featuring a benzimidazole core linked via a two-carbon ethoxy spacer to a phenolic hydroxyl group. This structural motif combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the electron-donating and acidic properties of phenol, making it a versatile scaffold for pharmaceutical and materials science applications.
Properties
CAS No. |
80200-00-6 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[2-(benzimidazol-1-yl)ethoxy]phenol |
InChI |
InChI=1S/C15H14N2O2/c18-12-5-7-13(8-6-12)19-10-9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11,18H,9-10H2 |
InChI Key |
YCONEPHMWFPQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The ethoxy linker in 4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol distinguishes it from related compounds. Key structural analogs include:
Key Observations :
- Ethoxy Spacer: The ethoxy group in this compound likely enhances solubility and bioavailability compared to compounds with direct benzimidazole-phenol linkages (e.g., 4-(1H-Benzimidazol-2-yl)phenol) .
Physicochemical Properties
- Solubility: The ethoxy linker in the target compound likely improves aqueous solubility compared to 4-(1H-Benzimidazol-2-yl)phenol, where direct attachment of phenol reduces hydrophilicity .
- Acidity: The phenolic -OH group (pKa ~10) can participate in hydrogen bonding, similar to other benzimidazole-phenol hybrids .
Crystallographic Data
- Conformational Flexibility: The ethoxy linker may allow for greater rotational freedom compared to rigid analogs like 4-(1H-Benzo[d]imidazol-2-yl)phenol, which adopts planar conformations .
- Hydrogen Bonding: Phenolic -OH groups in related compounds form intermolecular hydrogen bonds, stabilizing crystal lattices .
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